molecular formula C16H19N5O2 B2750478 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2195877-91-7

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone

Cat. No.: B2750478
CAS No.: 2195877-91-7
M. Wt: 313.361
InChI Key: WSYYJTGGVWZQNR-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone is a synthetic compound that features a unique combination of a triazole ring, an azetidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring:

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through the cyclization of a suitable precursor, such as a β-amino alcohol, under basic conditions.

    Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings are then coupled using a suitable linker, such as a methylene group.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its combination of rings provides structural diversity, which can be exploited in the design of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The azetidine and morpholine rings may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-morpholinophenyl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-piperidinophenyl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-pyrrolidinophenyl)methanone

Uniqueness

The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone lies in its specific combination of rings, which imparts distinct chemical and biological properties. The presence of the morpholine ring, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for various applications compared to its analogs.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-16(20-11-15(12-20)21-17-5-6-18-21)13-1-3-14(4-2-13)19-7-9-23-10-8-19/h1-6,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYYJTGGVWZQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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